molecular formula C12H12O3 B13047224 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid

3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid

Cat. No.: B13047224
M. Wt: 204.22 g/mol
InChI Key: VCALUTCLMAUHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopentene ring substituted with a hydroxyl group, a phenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature . This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as optimizing reaction conditions, scaling up the reaction, and purifying the product, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 3-oxo-2-phenylcyclopent-1-ene-1-carboxylic acid.

    Reduction: Formation of 3-hydroxy-2-phenylcyclopent-1-ene-1-methanol.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl, phenyl, and carboxylic acid groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

3-hydroxy-2-phenylcyclopentene-1-carboxylic acid

InChI

InChI=1S/C12H12O3/c13-10-7-6-9(12(14)15)11(10)8-4-2-1-3-5-8/h1-5,10,13H,6-7H2,(H,14,15)

InChI Key

VCALUTCLMAUHPC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.